

# Application Note: Synthesis of 3-chlorobenzaldehyde Isonicotinic Acid Hydrazone

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## Compound of Interest

Compound Name: 3-Chlorobenzhydrazide

Cat. No.: B158826

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-chlorobenzaldehyde isonicotinic acid hydrazone, a Schiff base derived from the condensation of 3-chlorobenzaldehyde and isonicotinic acid hydrazide (Isoniazid). Hydrazones are a class of organic compounds with a wide range of pharmacological applications, including antimicrobial and antitubercular activities.<sup>[1]</sup> This protocol outlines the necessary reagents, safety precautions, step-by-step synthesis and purification procedures, and expected characterization data.

## Quantitative Data & Materials

### Reagents and Materials

The following table summarizes the key reagents required for the synthesis. Molar equivalents are calculated based on 3-chlorobenzaldehyde as the limiting reagent.

| Reagent                     | Molecular Formula                              | Molecular Weight ( g/mol ) | Quantity Used | Moles  | Molar Equivalent |
|-----------------------------|--|----------------------------|---------------|--------|------------------|
| 3-Chlorobenzaldehyde        | C <sub>7</sub> H <sub>5</sub> ClO              | 140.57[2]                  | 9.0 g         | ~0.064 | 1.0              |
| Isonicotinic Acid Hydrazide | C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O | 137.14[3]                  | 10.0 g        | ~0.073 | ~1.14            |
| Methanol                    | CH <sub>3</sub> OH                             | 32.04                      | 100 mL        | -      | -                |
| Distilled Water             | H <sub>2</sub> O                               | 18.02                      | 100 mL        | -      | -                |
| Sodium Hydroxide (10% aq.)  | NaOH   | 40.00                      | A few drops   | -      | -                |

## Equipment

- 500 mL Round Bottom Flask (RBF)
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders
- Büchner funnel and filter flask assembly
- Filter paper
- Vacuum desiccator or drying oven
- Melting point apparatus
- FT-IR Spectrometer
- NMR Spectrometer

- Mass Spectrometer

## Safety Precautions

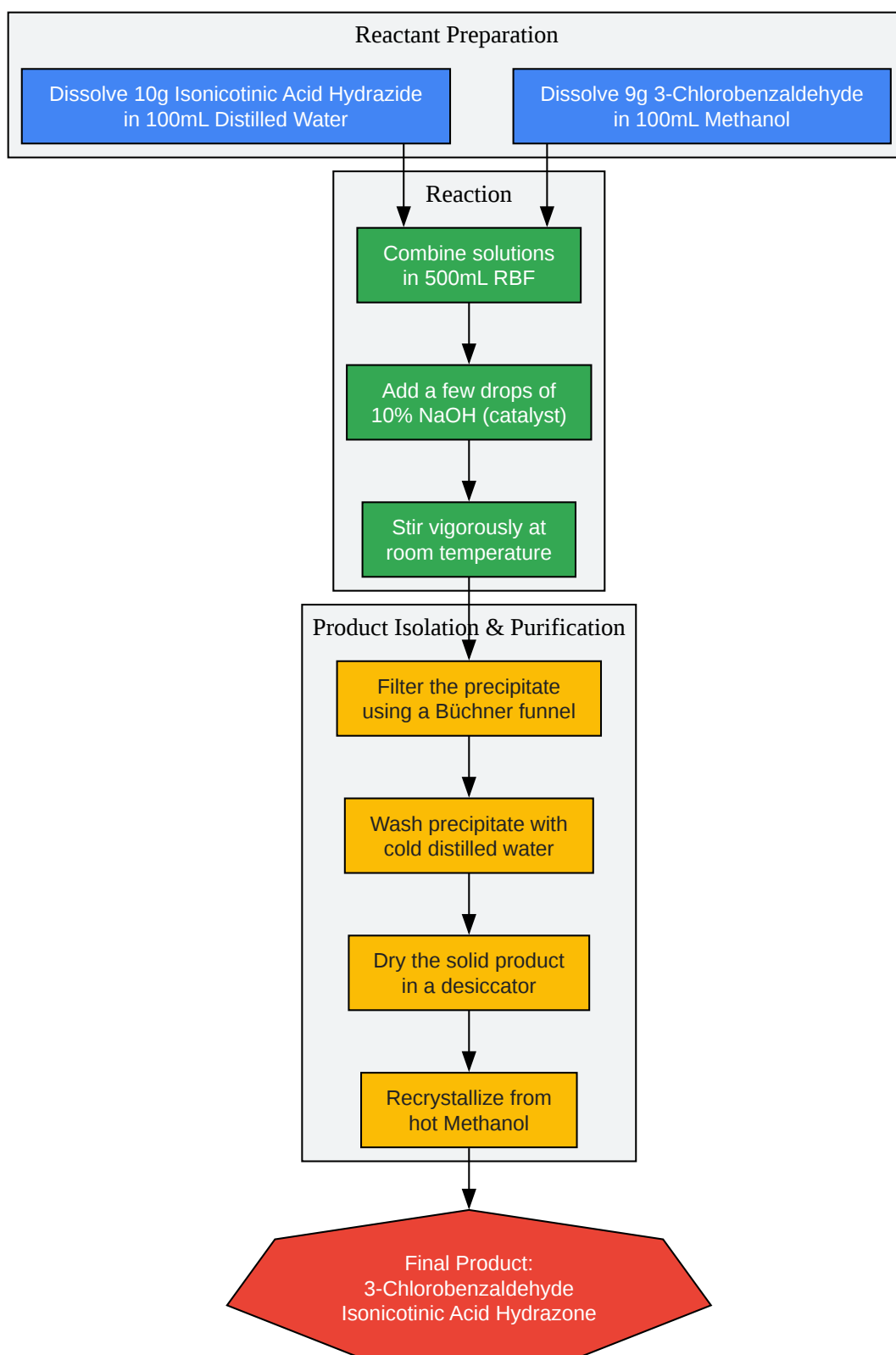
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- 3-Chlorobenzaldehyde: Causes skin, eye, and respiratory irritation.<sup>[4][5]</sup> Avoid inhalation of vapors and direct contact with skin and eyes.<sup>[4]</sup> In case of contact, rinse the affected area thoroughly with water.<sup>[1]</sup>
- Isonicotinic Acid Hydrazide (Isoniazid): Harmful if swallowed.<sup>[3][6]</sup> Avoid formation and inhalation of dust.<sup>[3]</sup>
- Methanol: Flammable liquid and toxic if ingested or inhaled. Handle away from ignition sources.
- Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

## Experimental Protocol

### Synthesis Workflow Diagram

The overall workflow for the synthesis is depicted below.



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Caption: Synthesis workflow for 3-chlorobenzaldehyde isonicotinic acid hydrazone.

## Step-by-Step Procedure

- Preparation of Reactant Solutions:
  - In a 250 mL beaker, dissolve 10.0 g of isonicotinic acid hydrazide in 100 mL of distilled water. Gentle warming may be required for full dissolution.
  - In a separate 250 mL beaker, dissolve 9.0 g of 3-chlorobenzaldehyde in 100 mL of methanol.
- Reaction:
  - Transfer the isonicotinic acid hydrazide solution to a 500 mL round bottom flask equipped with a magnetic stir bar.
  - While stirring, add the methanolic solution of 3-chlorobenzaldehyde to the RBF.
  - Add a few drops of a 10% aqueous sodium hydroxide solution to the mixture to catalyze the reaction.
  - A precipitate should form upon mixing. Continue to stir the mixture vigorously at room temperature for 2-3 hours to ensure the reaction goes to completion.<sup>[7]</sup>
- Isolation and Purification:
  - Isolate the solid product by vacuum filtration using a Büchner funnel.
  - Wash the collected precipitate with a small amount of cold distilled water to remove any unreacted isonicotinic acid hydrazide and inorganic salts.
  - Dry the crude product in a vacuum desiccator or a drying oven at low heat (40-50 °C) until a constant weight is achieved.
  - For further purification, recrystallize the dried hydrazone from hot methanol. Dissolve the crude product in a minimum amount of boiling methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

- Filter the purified crystals, wash with a small amount of cold methanol, and dry to a constant weight.

## Characterization

The structure and purity of the synthesized 3-chlorobenzaldehyde isonicotinic acid hydrazone can be confirmed by standard analytical techniques.

| Analysis Technique                                       | Expected Results   | Reference |
|--|--|-----------|
| Melting Point  | To be determined experimentally. A sharp melting point range indicates high purity.  | [8]       |
| Appearance   | Crystalline solid.   |           |
| FT-IR (KBr, $\text{cm}^{-1}$ )                           | ~3400 (N-H stretch), ~1645 (Amide C=O stretch), ~1600 (Azomethine C=N stretch), ~775 (C-H out-of-plane bending for 1,3-disubstituted aromatic ring).   |           |
| $^1\text{H}$ NMR (DMSO- $d_6$ , $\delta/\text{ppm}$ )    | Signals expected for pyridine ring protons (~8.8 and ~7.9 ppm), azomethine proton (-CH=N-) (~8.3-8.5 ppm), protons of the 3-chlorophenyl ring (~7.5-7.8 ppm), and the amide proton (-NH-) (~12.0 ppm). | [8]       |
| $^{13}\text{C}$ NMR (DMSO- $d_6$ , $\delta/\text{ppm}$ ) | Resonances expected for the amide carbonyl carbon (~162 ppm), azomethine carbon, and carbons of the pyridine and 3-chlorophenyl rings.   | [8]       |
| Mass Spec (EI-MS)  | The molecular ion peak $[\text{M}]^+$ is expected at $m/z$ corresponding to the molecular weight of the product ( $\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}$ ), which is 259.70 g/mol .          | [8]       |

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